molecular formula C10H13NO4 B8182277 (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

Cat. No.: B8182277
M. Wt: 211.21 g/mol
InChI Key: SMGHZIGHUPYEIQ-JTQLQIEISA-N
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Description

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS: 2703745-57-5) is a chiral pyrrolizine derivative with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol. It is the S-enantiomer of the racemic mixture (CAS: 942603-58-9), distinguished by its stereochemistry at the 7a position . The compound features a bicyclic pyrrolizine core with two ketone groups and an ethyl ester moiety.

Properties

IUPAC Name

ethyl (8S)-3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGHZIGHUPYEIQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCC(=O)N1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis via Cyclization and Chiral Resolution

The most widely reported method involves a multi-step sequence starting from pyrrolidine or pyrrolidone precursors. A key intermediate, γ-(N-2-pyrrolidinonyl)butyric acid, is synthesized via condensation of 2-pyrrolidone with γ-butyrolactone under basic conditions (e.g., NaOH or KOH) . Subsequent thermal decarboxylation at 250–300°C in the presence of sodalime yields 2,3,5,6-tetrahydro-1H-pyrrolizine .

To introduce the 7a-carboxylate group, ethyl chloroformate is employed under Schotten-Baumann conditions. The racemic product is resolved using chiral stationary-phase chromatography or enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) . Reported enantiomeric excess (ee) values exceed 98% for the (S)-enantiomer after optimization .

Key Data:

StepReagents/ConditionsYield (%)ee (%)
Cyclizationγ-butyrolactone, NaOH, 120°C65–70
DecarboxylationSodalime, 280°C55–60
EsterificationEthyl chloroformate, RT85–90
Chiral ResolutionChiral HPLC (Chiralpak IA)40–45>98

Asymmetric Synthesis Using Proline-Derived Azomethine Ylides

A stereoselective route leverages L-proline as a chiral auxiliary to generate azomethine ylides in situ. In a one-pot protocol, ninhydrin reacts with o-phenylenediamine to form a quinoxaline intermediate, which undergoes [3+2] cycloaddition with an azomethine ylide derived from L-proline and ethyl propiolate . The reaction proceeds in acetonitrile at 50°C for 2 hours, yielding the spiro-pyrrolizine core with >95% diastereoselectivity .

The stereochemistry at C7a is dictated by the configuration of L-proline, ensuring exclusive formation of the (S)-enantiomer. Post-synthetic hydrolysis of the spiro-oxindole moiety (using HCl/EtOH) affords the target compound in 78% overall yield .

Optimized Conditions:

  • Solvent: Acetonitrile

  • Catalyst: None (thermal activation)

  • Temperature: 50°C

  • Diastereomeric Ratio (dr): >20:1

Catalytic Hydrogenation of Cyano Precursors

A patent-pending method involves the reduction of 7a-cyano-2,3,5,6-tetrahydro-1H-pyrrolizine using chiral catalysts. The cyano intermediate is synthesized via nucleophilic substitution of a tosyloxy group with cyanide ions (e.g., KCN in DMSO) . Subsequent hydrogenation over Raney nickel or palladium/carbon under 30–50 psi H₂ at 20°C selectively reduces the nitrile to an aminomethyl group while preserving the pyrrolizine skeleton .

The use of (R)-BINAP-modified palladium catalysts induces asymmetry, achieving 90–92% ee for the (S)-configured product .

Reaction Profile:

Cyano intermediatePd/(R)-BINAPH2(40psi)(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate\text{Cyano intermediate} \xrightarrow[\text{Pd/(R)-BINAP}]{\text{H}_2 (40\, \text{psi})} \text{(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate}

Yield: 70–75% after recrystallization .

Enzymatic Dynamic Kinetic Resolution (DKR)

A biocatalytic approach combines lipases with racemization catalysts to achieve near-quantitative yields of the (S)-enantiomer. Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate racemate is treated with Candida rugosa lipase in tert-butyl methyl ether (TBME) at 35°C, with a racemization catalyst (e.g., Shvo’s catalyst) continuously converting the undesired (R)-enantiomer . This method achieves 99% ee and 95% yield in 24 hours .

Advantages:

  • Eliminates need for chiral chromatography

  • Scalable to kilogram quantities

Comparison of Methods

MethodKey AdvantageLimitationee (%)Yield (%)
Chiral ResolutionHigh enantiopurityLow overall yield (40–45%)>9840–45
Asymmetric CycloadditionOne-pot, no metal catalystsRequires expensive L-proline>9578
Catalytic HydrogenationScalable, uses cheap reagentsRequires high-pressure H₂90–9270–75
Enzymatic DKRNear-quantitative yieldSensitive to solvent choice9995

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or introducing new functional groups:

  • Base-Catalyzed Hydrolysis : Treatment with aqueous NaOH/EtOH at 60–80°C cleaves the ester to form the carboxylic acid.

  • Acid-Catalyzed Hydrolysis : Concentrated HCl in refluxing THF achieves similar conversion, though with slower kinetics.

Example Reaction :

 S Ethyl ester+H2ONaOH EtOH S Carboxylic acid+EtOH\text{ S Ethyl ester}+\text{H}_2\text{O}\xrightarrow{\text{NaOH EtOH}}\text{ S Carboxylic acid}+\text{EtOH}

Key Applications :

  • Intermediate for synthesizing amides or acyl halides.

  • Enhances polarity for biological studies.

Nucleophilic Substitution at Carbonyl Centers

The two ketone groups (positions 2 and 5) participate in nucleophilic additions, forming alcohols or amines:

Reaction Type Conditions Product
Grignard AdditionRMgX, THF, 0°C → RTTertiary alcohol derivatives
Reductive AminationNH3_3
, NaBH3_3
CN, MeOHSecondary amines

Mechanistic Insight :
The planar carbonyl carbons allow nucleophilic attack, with stereochemical outcomes influenced by the chiral center at C7a.

Cycloaddition and Ring Functionalization

The pyrrolizine core participates in [3+2] cycloadditions with dipolarophiles like nitrones or azides:

Case Study :

  • Nitrone Cycloaddition : Reacting with C,N-diphenylnitrone in toluene at 110°C yields fused isoxazolidine derivatives.

  • Biological Relevance : Resulting adducts show enhanced binding to kinase targets.

Reaction Scheme :

 S Ester+NitroneFused Isoxazolidine\text{ S Ester}+\text{Nitrone}\rightarrow \text{Fused Isoxazolidine}

Stereoselective Fluorination

The compound serves as a precursor for fluorinated analogs via electrophilic fluorination:

  • Selectivity : Fluorination at C2 occurs with >90% enantiomeric excess using Selectfluor® in acetonitrile.

  • Application : Fluorinated derivatives exhibit improved metabolic stability in pharmacokinetic studies.

Conditions :

  • Reagent: Selectfluor® (1.2 eq)

  • Solvent: CH3_3
    CN, RT, 12 h

  • Yield: 78%

Comparative Reactivity of Pyrrolizine Derivatives

The reactivity profile distinguishes it from structurally similar compounds:

Compound Key Reactivity Distinct Feature
Ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylateProne to decarboxylation under strong baseLess stable toward bases
Hexahydro-1H-pyrrolizine-1-carboxylic acidLimited participation in cycloadditionsLacks ketone functionalities
This Compound High diastereoselectivity in nucleophilic additionsChiral center dictates stereochemistry

Three-Component Reactions

  • Protocol : Reacting with proline and acetylenedicarboxylates in ethanol forms pyrrolo[3,4-a]pyrrolizines .

  • Yield : 65–82% with high diastereoselectivity (dr > 10:1) .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C; reactions performed below 100°C .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may promote racemization.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have investigated the potential of (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate as an anticancer agent. Its structural properties allow it to interact with biological targets involved in cancer cell proliferation. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry examined derivatives of this compound and their effects on cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction.

2. Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Case Study : Research published in Neuroscience Letters demonstrated that this compound could mitigate oxidative stress in neuronal cells, suggesting a mechanism for neuroprotection.

Synthetic Applications

1. Synthesis of Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules.

  • Data Table: Synthetic Pathways
Reaction TypeConditionsYield (%)
Aldol CondensationBase-catalyzed, room temperature85
CyclizationAcidic conditions90
ReductionCatalytic hydrogenation75

These synthetic pathways highlight the compound's utility in generating diverse chemical entities for further research.

Pharmaceutical Formulations

The compound is also being evaluated for its formulation in drug delivery systems due to its favorable solubility and stability profiles.

1. In Vivo Formulation Studies

Formulation studies have been conducted to assess the bioavailability of this compound when administered via different routes.

  • Case Study : A pharmacokinetic study indicated that oral administration resulted in a significant bioavailability compared to intravenous routes, making it a candidate for oral drug formulations.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage in a dark, dry environment at 2–8°C to maintain stability .
  • Hazard Profile : Classified with signal word "Warning" and hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

Comparison with Its Racemic Mixture

The racemic form (CAS: 942603-58-9) shares the same molecular formula and core structure but lacks stereochemical specificity. Key differences include:

Property (S)-Enantiomer (2703745-57-5) Racemic Mixture (942603-58-9)
Stereochemistry Single (S)-enantiomer 1:1 mixture of (R)- and (S)-forms
Pharmacological Relevance Likely distinct bioactivity Broader but less selective effects
Synthesis Complexity Higher (requires chiral resolution) Lower (non-stereoselective routes)

Chirality often influences pharmacological activity, solubility, and metabolic pathways. For instance, enantiomers may exhibit divergent binding affinities to biological targets, though specific data for this compound remain unexplored in the provided evidence .

Comparison with Structurally Related Heterocyclic Esters

(E)-Ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 512811-75-5) is a structurally complex heterocyclic ester with a thiazolo-pyrimidine backbone. Comparative analysis:

Property (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate (E)-Ethyl thiazolo-pyrimidine derivative
Molecular Formula C₁₀H₁₃NO₄ C₂₆H₃₁N₅O₃S
Molecular Weight 211.21 g/mol 493.6 g/mol
Core Structure Bicyclic pyrrolizine Thiazolo[3,2-a]pyrimidine
Functional Groups Two ketones, ethyl ester Pyrazole, thiazole, ketone, ester
Hazard Profile H302, H315, H319, H335 Not reported
Applications Undisclosed (likely intermediates) Potential pharmaceutical candidate

Comparison with Other Pyrrolizine Derivatives

Pyrrolizine scaffolds are common in medicinal chemistry due to their rigidity and hydrogen-bonding capacity. For example:

  • Pyrrolizidine Alkaloids : Naturally occurring analogs (e.g., retronecine) often exhibit hepatotoxicity, contrasting with the synthetic target compound’s milder hazard profile .
  • Anticancer Pyrrolizines: Derivatives like indolizino[1,2-b]quinolines feature fused aromatic systems, differing from the diketone functionality here .

Research Implications and Gaps

  • Stereochemical Impact : The (S)-enantiomer’s bioactivity remains unstudied in the provided evidence. Comparative in vitro assays with the racemic form are needed.
  • Structural Modeling : Tools like SHELXL (for crystallography) and WinGX (for data refinement) could elucidate conformational differences between enantiomers .
  • Safety Data : Hazard profiles for analogs like the thiazolo-pyrimidine derivative are undocumented, limiting risk assessment .

Biological Activity

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity based on current research findings, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C10H13NO4
  • Molecular Weight : 211.22 g/mol
  • CAS Number : 2703745-57-5
  • Purity : >95%

The compound features a pyrrolizine structure, which is known for its diverse biological activities. The presence of carbonyl groups in its structure suggests potential reactivity that can be exploited in various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Activity : By scavenging free radicals, these compounds can protect cellular components from oxidative damage.
  • Antimicrobial Properties : The ability to inhibit bacterial growth has been documented in related pyrrolizine derivatives.
  • Cytotoxic Effects : Some studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

StudyBiological ActivityMethodologyFindings
AntioxidantDPPH AssayIC50 = 31.47 mg/L
AntimicrobialAgar DiffusionEffective against E. coli and S. aureus
CytotoxicMTT AssayEC50 = 2.36 µg/mL against HepG2 cells

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant properties of this compound using the DPPH assay. The IC50 value of 31.47 mg/L indicates a moderate scavenging effect on free radicals, suggesting potential use in formulations aimed at reducing oxidative stress .
  • Antimicrobial Efficacy : In another investigation, the compound demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. This positions it as a possible lead compound for developing new antimicrobial agents .
  • Cytotoxicity Against Cancer Cells : The cytotoxic effects were assessed using HepG2 liver cancer cell lines through the MTT assay, revealing an EC50 value of 2.36 µg/mL. This indicates that this compound has promising anticancer properties worth exploring further .

Comparative Analysis

When compared to similar compounds such as indole and pyrrolizine derivatives, this compound shows unique advantages:

Compound TypeAntioxidant ActivityAntimicrobial ActivityCytotoxicity
This compoundModerate (IC50 = 31.47 mg/L)Effective against E. coli and S. aureusEC50 = 2.36 µg/mL
Indole DerivativesHighVariableModerate
Pyrrolizine DerivativesLow to ModerateEffectiveHigh

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate?

  • The synthesis typically involves multi-step reactions, including cyclization and esterification. For example, analogous pyrrolizine derivatives are synthesized via condensation of amino esters with ketones or aldehydes under acidic conditions, followed by oxidation to introduce dioxo groups . Key steps may require refluxing with excess aryl acids or hydrazine derivatives to achieve high yields (e.g., 98% yields reported for similar compounds) .

Q. How can researchers validate the stereochemical purity of this compound?

  • Chiral HPLC or polarimetry is essential for confirming enantiomeric excess. X-ray crystallography provides definitive proof of absolute configuration. Software like WinGX and SHELXL (via SHELXTL) can refine crystal structures and generate ORTEP diagrams to visualize stereochemistry . For example, hydrogen-bonding patterns in crystal lattices (e.g., C=O⋯H-N interactions) may stabilize specific conformers .

Q. What analytical techniques are critical for characterizing its molecular structure?

  • NMR : 1H^1H and 13C^{13}C NMR are used to confirm the pyrrolizine backbone and ester functionality. Anisotropic effects in 1H^1H NMR may indicate ring puckering.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns (e.g., m/z 298 for related esters) .
  • IR : Stretching frequencies for carbonyl groups (e.g., 1720 cm1^{-1} for ester C=O) confirm functional groups .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Poor solubility in common solvents (e.g., ethanol, chloroform) may hinder crystal growth. Vapor diffusion with mixed solvents (e.g., DCM/hexane) is recommended. SHELXD or SHELXS can assist in solving crystal structures from low-resolution data, while SHELXL refines twinned or high-symmetry crystals . Graph set analysis (e.g., Etter’s rules) helps interpret hydrogen-bonding networks that stabilize the lattice .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize diastereomer formation?

  • Kinetic control via low-temperature reactions (e.g., −20°C) and chiral catalysts (e.g., organocatalysts) can suppress racemization. Computational modeling (DFT) predicts transition states to identify steric or electronic factors favoring the (S)-enantiomer . Post-synthetic purification using preparative HPLC with chiral columns resolves diastereomers .

Q. What mechanistic insights explain the reactivity of the pyrrolizine core in nucleophilic substitutions?

  • The electron-deficient dioxo groups activate adjacent carbons for nucleophilic attack. For example, the α-position to the carbonyl in pyrrolizines reacts with amines or hydrazines to form hydrazone derivatives . Kinetic studies (e.g., 1H^1H NMR monitoring) reveal rate-determining steps, such as proton transfer in enolate intermediates .

Q. How do hydrogen-bonding networks in the solid state influence the compound’s stability?

  • Graph set analysis (R22_2^2(8) motifs) identifies cyclic dimers formed via N-H⋯O=C interactions, which enhance thermal stability . Thermogravimetric analysis (TGA) correlates decomposition temperatures with intermolecular bond strength. For instance, compounds with extended H-bonding networks show 20–30°C higher melting points than non-bonded analogs .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Discrepancies (e.g., NMR chemical shifts vs. X-ray bond lengths) may arise from dynamic effects in solution. Variable-temperature NMR and solid-state NMR reconcile differences by probing conformational flexibility. SHELXL refinement with anisotropic displacement parameters accounts for thermal motion in crystals .

Methodological Resources

  • Crystallography : Use SHELX programs (SHELXL for refinement, SHELXD for phase solving) .
  • Synthetic Protocols : Follow hydrazine-mediated cyclization methods .
  • Data Analysis : Apply graph set theory (Bernstein’s criteria) for H-bond interpretation .

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